A Technical Guide to the Physicochemical Properties of Nonadecanedioic Acid
A Technical Guide to the Physicochemical Properties of Nonadecanedioic Acid
Abstract
Nonadecanedioic acid (CAS No. 6250-70-0), a C19 long-chain α,ω-dicarboxylic acid, is a molecule of significant interest in polymer science, specialty chemical synthesis, and emerging pharmaceutical applications.[1][2][3][4] Its 19-carbon backbone, terminating in two carboxyl groups, imparts a unique combination of flexibility, hydrophobicity, and functionality that distinguishes it from shorter-chain dicarboxylic acids.[1] This guide provides an in-depth analysis of the core physicochemical properties of nonadecanedioic acid, offering both established data and detailed experimental protocols for their validation. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule. We will explore its structural characteristics, thermal behavior, solubility profile, and acid-base properties, grounding these discussions in the context of their practical implications for material design and formulation.
Introduction to Nonadecanedioic Acid
Long-chain dicarboxylic acids (LCDAs) are crucial building blocks in various industrial sectors, serving as monomers for high-performance polymers like polyamides and polyesters, and as precursors for lubricants, plasticizers, and adhesives.[1][2] Nonadecanedioic acid, with its odd-numbered carbon chain, occupies a specific niche within this class.[1] Its systematic IUPAC name is nonadecanedioic acid, and it is also known as 1,17-heptadecanedicarboxylic acid.[1][5]
The presence of two terminal carboxylic acid groups allows it to act as a linear linker, capable of forming robust, flexible polymer chains.[1][2] This structural feature is particularly valuable in the synthesis of specialty nylons and other polyamides where the long methylene bridge (-(CH₂)₁₇-) can impart enhanced durability and flexibility.[1] In the context of drug development, LCDAs are being explored for their roles in forming biodegradable polymers for drug delivery systems and as components in lipid-based formulations.[2][3][4][6] Understanding the fundamental physicochemical properties of nonadecanedioic acid is, therefore, a critical prerequisite for harnessing its full potential.
Core Physicochemical Properties
The essential properties of nonadecanedioic acid are summarized below. These values represent a consensus from established chemical databases and literature, providing a reliable baseline for any research or development endeavor.
| Property | Value | Source(s) |
| CAS Number | 6250-70-0 | [1][5][7][8][9] |
| Molecular Formula | C₁₉H₃₆O₄ | [1][5][7][9] |
| Molecular Weight | 328.49 g/mol (often rounded to 328.5 g/mol ) | [1][5][7][8][9] |
| Appearance | White, crystalline solid at room temperature | [1] |
| Melting Point | 105–108 °C | [1] |
| Boiling Point | 492.56 °C (Predicted) | [1] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [1] |
| XLogP3 | 7 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
In-Depth Analysis and Experimental Determination
A mere listing of properties is insufficient for rigorous scientific application. The causality behind experimental choices and the integrity of the protocols are paramount. This section details the significance of key properties and provides robust, self-validating methodologies for their determination.
Thermal Properties: Melting Point Analysis
Significance: The melting point (mp) is a critical parameter that dictates the processing conditions for nonadecanedioic acid, particularly in melt polycondensation reactions for producing polymers.[10] It is also a primary indicator of purity; a sharp melting range typically signifies a high-purity compound, whereas a broad range suggests the presence of impurities.
Methodology: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol:
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Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 3-5 mg of dry nonadecanedioic acid powder into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 130 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This initial heating scan removes any thermal history.
-
Hold at 130 °C for 5 minutes to ensure complete melting.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
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Ramp the temperature again from 25 °C to 130 °C at 10 °C/min. The melting point is determined from this second heating scan.
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-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The peak temperature should also be reported.
Workflow Diagram: DSC Analysis
Caption: Workflow for Melting Point Determination via DSC.
Solubility Profile: A Critical Parameter for Formulation
Significance: Solubility dictates the choice of solvents for synthesis, purification (recrystallization), and formulation. For drug development, aqueous solubility is a key determinant of bioavailability. As a long-chain dicarboxylic acid, nonadecanedioic acid is expected to be poorly soluble in water but soluble in certain organic solvents.[1]
Methodology: Isothermal Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]
Experimental Protocol:
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System Setup: Add an excess amount of nonadecanedioic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the test solvent (e.g., water, ethanol, DMSO, ethyl acetate). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the bath for several hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
-
Quantification:
-
For organic solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.
-
Alternatively, the concentration of the dissolved acid in the aliquot can be determined via a validated analytical technique, such as HPLC with UV detection (after derivatization) or titration with a standardized base.
-
-
Calculation: Calculate the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Workflow Diagram: Solubility Determination
Caption: Shake-Flask Method for Solubility Measurement.
Acid-Base Characteristics: pKa Determination
Significance: As a dicarboxylic acid, nonadecanedioic acid has two ionizable protons. The acid dissociation constants (pKa₁, pKa₂) quantify the strength of these acidic groups. The pKa values are fundamental to understanding the compound's behavior in different pH environments, which is critical for drug delivery, formulation (e.g., salt formation), and controlling reactivity in polymerization reactions.[13]
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[13][14][15][16][17] It involves monitoring the pH of a solution as a standardized titrant is added incrementally.
Experimental Protocol:
-
Solution Preparation: Accurately weigh a sample of nonadecanedioic acid and dissolve it in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[16] The final concentration should be around 0.01 M.
-
Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The curve for a dicarboxylic acid will show two equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points. Specifically, pKa₁ is the pH at the point where half of the first mole of protons has been neutralized, and pKa₂ is the pH at the point where one and a half moles of protons have been neutralized.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to determine the equivalence points with high precision.
-
Logical Relationship Diagram: pKa Determination
Caption: Logical Flow from Titration Data to pKa Values.
Structure-Property Relationships and Applications
The physicochemical properties of nonadecanedioic acid are a direct consequence of its molecular structure and have profound implications for its applications.
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Long Aliphatic Chain (C₁₇): The long, flexible methylene chain is responsible for the molecule's high melting point (relative to shorter-chain diacids) and its low water solubility. In polymers, this chain imparts flexibility, hydrophobicity, and improved thermal stability.[1]
-
Two Terminal Carboxyl Groups: These functional groups are the sites of reactivity, enabling polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters).[2] Their ability to be deprotonated (governed by the pKa values) allows for the formation of salts, which can modify solubility and create ionic interactions within materials.
-
Odd Carbon Number: The odd number of carbon atoms (19) can disrupt crystal packing compared to even-chain dicarboxylic acids, which can influence properties like melting point and solubility in a homologous series.[18]
Applications in Drug Development and Research:
-
Polymer-Based Drug Delivery: As a monomer, it can be used to create biodegradable polyesters or polyamides for controlled-release drug depots.[2] The hydrophobicity imparted by the long chain can modulate the degradation rate and drug release profile.
-
Linker Chemistry: Its bifunctional nature makes it an ideal chemical linker for conjugating molecules, for example, attaching a targeting ligand to a drug molecule.
-
Formulation Excipient: In salt form, it could act as a counterion for basic drug molecules, potentially improving their stability or modifying their solubility.[18]
Conclusion
Nonadecanedioic acid is a specialty chemical with a distinct set of physicochemical properties defined by its long, odd-numbered carbon chain and terminal carboxylic acid groups. Its high melting point, specific solubility profile, and dual pKa values are critical parameters that govern its behavior and application. The experimental protocols detailed in this guide—DSC for thermal analysis, the shake-flask method for solubility, and potentiometric titration for pKa determination—provide a robust framework for researchers to validate these properties and confidently apply this versatile molecule in materials science and pharmaceutical development. A thorough understanding of these fundamentals is the key to unlocking innovative applications, from high-performance polymers to advanced drug delivery systems.
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